Mass Spectrometric Differentiation: +8 Da Mass Shift Enables Distinct MRM Monitoring from Unlabeled Cetirizine N-Oxide
rac Cetirizine-d8 N-Oxide incorporates eight deuterium atoms on the piperazine ring, producing a molecular ion mass shift of +8 Da relative to unlabeled cetirizine N-oxide . This mass differential enables baseline-resolved multiple reaction monitoring (MRM) in LC-MS/MS without chromatographic separation of the analyte and internal standard . By contrast, unlabeled cetirizine N-oxide (M.W. 404.89) produces identical precursor and product ions to the endogenous analyte, precluding its use as an internal standard entirely . Cetirizine-d4, with a +4 Da mass shift, is designed for parent cetirizine quantification and does not contain the N-oxide moiety required for tracking the oxidative metabolite .
| Evidence Dimension | Mass spectrometric differentiation (mass shift vs. unlabeled analyte) |
|---|---|
| Target Compound Data | M.W. 412.94; +8 Da mass shift relative to unlabeled cetirizine N-oxide |
| Comparator Or Baseline | Cetirizine N-oxide (unlabeled): M.W. 404.89; 0 Da mass shift. Cetirizine-d4: M.W. ~392 (free base); +4 Da mass shift; lacks N-oxide functional group. |
| Quantified Difference | Target: +8 Da enables distinct MRM transition; Unlabeled: 0 Da (co-eluting interference). Cetirizine-d4: Designed for parent drug, incompatible with N-oxide metabolite tracking. |
| Conditions | ESI(+) LC-MS/MS; molecular ion [M+H]+ detection; MRM mode. |
Why This Matters
This mass shift is the minimal analytical requirement for deploying this compound as an internal standard; unlabeled analogs are analytically invalid for this purpose.
